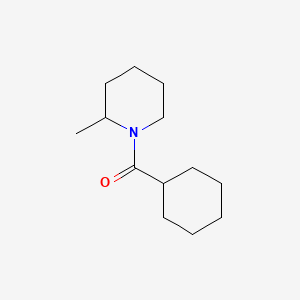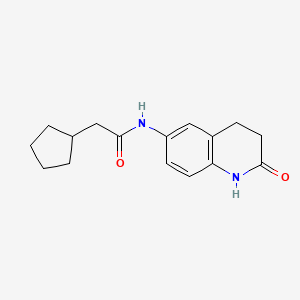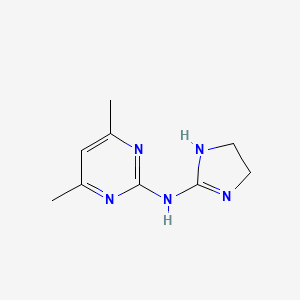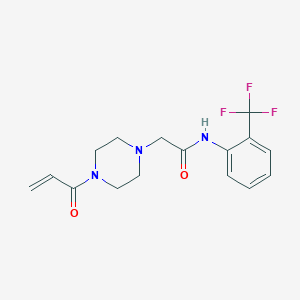
1-(Cyclohexylcarbonyl)-2-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a solid compound with a melting point of 84-89 °C . The structure consists of a piperidine ring (a six-membered nitrogen-containing ring) with a cyclohexylcarbonyl group attached. Now, let’s explore its synthesis, reactions, and applications.
Preparation Methods
Synthetic Routes::
Cyclohexanecarboxylic Acid Derivative Approach:
- Industrial-scale production methods may involve modifications of the above synthetic routes, optimized for efficiency and yield.
Chemical Reactions Analysis
1-(Cyclohexylcarbonyl)-2-methylpiperidine undergoes various reactions:
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.
Oxidation: Oxidation of the methyl group could lead to an aldehyde or carboxylic acid derivative.
Common reagents and conditions:
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Major products:
- Reduction: this compound alcohol.
- Substitution: Various N-substituted derivatives.
- Oxidation: Aldehyde or carboxylic acid derivatives.
Scientific Research Applications
1-(Cyclohexylcarbonyl)-2-methylpiperidine finds applications in:
Medicinal Chemistry: It serves as a scaffold for designing potential drugs due to its piperidine moiety.
Biological Studies: Researchers explore its interactions with receptors, enzymes, and transporters.
Industry: It may be used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action remains context-dependent. it likely involves interactions with specific molecular targets (e.g., receptors, enzymes) or modulation of cellular pathways.
Comparison with Similar Compounds
While 1-(Cyclohexylcarbonyl)-2-methylpiperidine is unique due to its specific substitution pattern, similar compounds include:
1-(Cyclohexylcarbonyl)-4-methylpiperidine: (CAS#: 62972-64-9).
Cyclohexanecarboxylic acid: , which shares the cyclohexane ring but lacks the piperidine moiety.
Properties
CAS No. |
62498-66-2 |
|---|---|
Molecular Formula |
C13H23NO |
Molecular Weight |
209.33 g/mol |
IUPAC Name |
cyclohexyl-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H23NO/c1-11-7-5-6-10-14(11)13(15)12-8-3-2-4-9-12/h11-12H,2-10H2,1H3 |
InChI Key |
MEVAOYUHYHMIBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-cycloheptyl-4-[3-methoxy-4-(propan-2-yloxy)phenyl]-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11039729.png)
![8'-Fluoro-6'-methyl-2,3,4,5',6',9-hexahydrodispiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclopentan]-2'-one](/img/structure/B11039742.png)
![Allyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B11039753.png)

![N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carbothioamide](/img/structure/B11039757.png)



![4,4,6,8-Tetramethyl-1-{[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]hydrazono}-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11039778.png)

![(1E)-8-ethoxy-4,4,6-trimethyl-1-{[4-(propan-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11039783.png)
![dimethyl 2-{1-[(3,5-dimethoxyphenyl)carbonyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11039791.png)
![11-(4-fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one](/img/structure/B11039803.png)
